3-Amino-5-bromo-1-ethylpyridin-2(1H)-one
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Overview
Description
3-Amino-5-bromo-1-ethylpyridin-2(1H)-one: is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-ethylpyridin-2(1H)-one followed by amination. The reaction conditions typically include:
Bromination: The starting material, 1-ethylpyridin-2(1H)-one, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions. This step introduces the amino group at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-ethylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 3-amino-1-ethylpyridin-2(1H)-one.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium thiolate (NaSR), sodium azide (NaN3), or sodium alkoxide (NaOR) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: 3-Amino-1-ethylpyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-bromo-1-ethylpyridin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chloro-1-ethylpyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.
3-Amino-5-fluoro-1-ethylpyridin-2(1H)-one: Similar structure but with a fluorine atom instead of a bromine atom.
3-Amino-5-iodo-1-ethylpyridin-2(1H)-one: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 3-Amino-5-bromo-1-ethylpyridin-2(1H)-one can impart unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine is a larger atom with different electronic effects, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
3-amino-5-bromo-1-ethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-10-4-5(8)3-6(9)7(10)11/h3-4H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYSBRANOZFOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C(C1=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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